molecular formula C18H20N2O4 B5183012 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

货号 B5183012
分子量: 328.4 g/mol
InChI 键: JWRXQIYATWMEEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide, also known as EMA401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that acts as a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in pain modulation and inflammation.

作用机制

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide acts as a selective antagonist of the AT2 receptor, which is involved in pain modulation and inflammation. By blocking the AT2 receptor, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide reduces the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, while increasing the expression of anti-inflammatory cytokines such as IL-10. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide also reduces the activation of microglia and astrocytes, which are involved in the development of chronic pain. In addition, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.

实验室实验的优点和局限性

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has several advantages for lab experiments. It has a high degree of selectivity for the AT2 receptor, which reduces the risk of off-target effects. It also has a good safety profile and is well-tolerated in preclinical studies. However, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide is a small molecule, which may limit its ability to penetrate the blood-brain barrier.

未来方向

There are several future directions for research on N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. One area of interest is the development of more potent and selective AT2 receptor antagonists. Another area of interest is the investigation of the potential use of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Additionally, further studies are needed to determine the optimal dosing and administration of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide for maximum therapeutic benefit. Finally, more research is needed to investigate the potential use of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.

合成方法

The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl 2-oxo-2-phenylacetate in the presence of a base to form N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. The overall yield of the synthesis is around 30%.

科学研究应用

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has also been investigated for its potential use in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.

属性

IUPAC Name

N-[2-(4-ethoxyanilino)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-16-10-6-14(7-11-16)20-17(21)12-19-18(22)13-4-8-15(23-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRXQIYATWMEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。